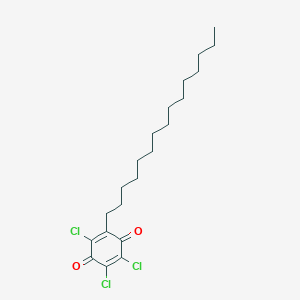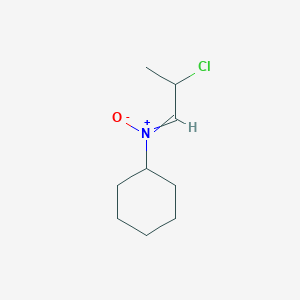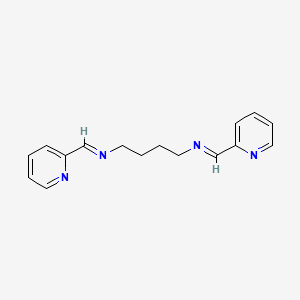
3-Methyl-3Z-Pentenoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3Z-Pentenoic Acid is a methyl-branched fatty acid with the molecular formula C6H10O2 It is characterized by a double bond in the Z-configuration (cis) at the third carbon atom and a methyl group attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3Z-Pentenoic Acid can be achieved through several methods. One common approach involves the use of organometallic reagents and boron compounds in Suzuki-Miyaura coupling reactions . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of precursor compounds under controlled conditions. The process ensures high purity and consistency, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3Z-Pentenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The methyl group and double bond allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated derivatives, amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3Z-Pentenoic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3Z-Pentenoic Acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it donates protons to acceptor molecules, influencing various biochemical processes . The compound’s unique structure allows it to participate in specific enzymatic reactions, affecting metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methyl-3Z-Pentenoic Acid include:
2-Pentenoic Acid: Differing by the position of the double bond.
3-Pentenoic Acid: Similar structure but without the methyl group.
4-Pentenoic Acid: Double bond located at the fourth carbon.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
41653-93-4 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(Z)-3-methylpent-3-enoic acid |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3- |
InChI-Schlüssel |
OGVROELYPSGUQB-HYXAFXHYSA-N |
Isomerische SMILES |
C/C=C(/C)\CC(=O)O |
Kanonische SMILES |
CC=C(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)







![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
